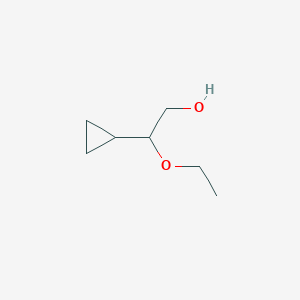

2-Cyclopropyl-2-ethoxyethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-ethoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESXRWKUHPPYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Multifunctional Building Block for Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-2-ethoxyethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

2-Cyclopropyl-2-ethoxyethan-1-ol is a unique ether-alcohol of significant interest in the fields of organic synthesis and pharmaceutical research.[1] Its molecular architecture, featuring a strained cyclopropyl ring, a stable ethoxy ether linkage, and a reactive primary hydroxyl group, positions it as a highly versatile synthetic intermediate.[1] The molecular formula is C₇H₁₄O₂.[1]

The true value of this compound lies in the synergistic interplay of its functional groups. The cyclopropyl moiety, a common motif in drug candidates, is known to confer favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and improved conformational rigidity.[1][2][3][4][5] The primary alcohol serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and nucleophilic substitution.[1] Meanwhile, the ethoxy group provides a stable, lipophilic element. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 2-Cyclopropyl-2-ethoxyethan-1-ol, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for 2-Cyclopropyl-2-ethoxyethan-1-ol is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as 2-ethoxyethanol and 2-cyclopropylethanol.

Physicochemical Properties

The following table summarizes key physical and chemical identifiers for 2-Cyclopropyl-2-ethoxyethan-1-ol and its structural analogs.

| Property | Value for 2-Cyclopropyl-2-ethoxyethan-1-ol | Analog Data Reference |

| CAS Number | 1865506-39-3 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| IUPAC Name | 2-cyclopropyl-2-ethoxyethanol | [1] |

| Appearance | Predicted: Clear, colorless to pale yellow liquid | Based on 2-cyclopropylethanol[6] |

| Boiling Point | Predicted: ~140-160 °C | Based on 2-ethoxyethanol (135 °C)[7] and 2-cyclopropylethanol (137-138 °C)[8] |

| Density | Predicted: ~0.94 g/mL | Based on 2-ethoxyethanol (0.93 g/mL)[7] |

| Solubility | Predicted: Miscible with water and common organic solvents | Based on 2-ethoxyethanol[7] and 2-cyclopropylethanol[8] |

| Flash Point | Predicted: ~45-55 °C | Based on 2-ethoxyethanol (44 °C)[7] and 2-cyclopropylethanol (47 °C)[8] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the structure of 2-Cyclopropyl-2-ethoxyethan-1-ol.[1]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 3.5-3.8 (m, 2H): Diastereotopic protons of the -CH₂OH group.

-

δ 3.4-3.6 (q, 2H, J = 7.0 Hz): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ 3.1-3.3 (m, 1H): The chiral proton at C2, -CH(cyclopropyl)(OEt).

-

δ 1.1-1.3 (t, 3H, J = 7.0 Hz): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

δ 0.8-1.0 (m, 1H): Methine proton of the cyclopropyl ring.

-

δ 0.2-0.6 (m, 4H): Methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~80-85: C2, the carbon bearing both the cyclopropyl and ethoxy groups.

-

δ ~65-70: C1, the methylene carbon of the primary alcohol (-CH₂OH).

-

δ ~60-65: Methylene carbon of the ethoxy group (-OCH₂CH₃).

-

δ ~15: Methyl carbon of the ethoxy group (-OCH₂CH₃).

-

δ ~10-15: Methine carbon of the cyclopropyl ring.

-

δ ~0-5: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy:

-

Broad peak at ~3400 cm⁻¹: O-H stretch of the alcohol.

-

Sharp peaks at ~2850-3000 cm⁻¹: C-H stretches (alkyl).

-

Strong peak at ~1100 cm⁻¹: C-O stretch of the ether and alcohol.

-

Peaks at ~3080 cm⁻¹ and ~1020 cm⁻¹: Characteristic C-H and ring deformation of the cyclopropyl group.

Synthesis and Reaction Pathways

A logical and robust synthesis of 2-Cyclopropyl-2-ethoxyethan-1-ol can be envisioned through the nucleophilic addition of a cyclopropyl organometallic reagent to an appropriate ethoxy-substituted carbonyl compound.

Proposed Synthetic Workflow: Grignard Reaction

The most direct approach involves the reaction of cyclopropylmagnesium bromide with ethoxyacetaldehyde. This method is analogous to well-established procedures for preparing similar alcohols.[9]

Caption: Proposed synthesis of 2-Cyclopropyl-2-ethoxyethan-1-ol.

Detailed Experimental Protocol (Prophetic)

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with a 1.0 M solution of cyclopropylmagnesium bromide in THF (1.2 equivalents).[9]

-

Addition of Aldehyde: Dissolve ethoxyacetaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Cool the Grignard solution to 0 °C using an ice bath. Add the aldehyde solution dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.[9]

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Cyclopropyl-2-ethoxyethan-1-ol.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its primary alcohol, which serves as a gateway to a diverse range of derivatives. The ether linkage is comparatively robust, while the cyclopropyl group influences the molecule's electronic properties.[1]

Caption: Key chemical transformations of 2-Cyclopropyl-2-ethoxyethan-1-ol.

Reactions of the Primary Alcohol

-

Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid.[1] This functionality provides access to amides, esters, and other carbonyl derivatives.

-

Esterification: Standard Fischer esterification conditions (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with more reactive acyl chlorides or anhydrides will readily form the corresponding ester.

-

Conversion to Leaving Groups: The hydroxyl group can be converted into an excellent leaving group, such as a tosylate (using TsCl) or a halide (using SOCl₂ or PBr₃). This transformation activates the C1 position for nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

Reactivity of the Ether Group

The ethoxy group is generally stable under neutral and basic conditions.[1] Cleavage can be achieved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI. The reaction would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon of the ether.[1]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common hurdles in discovery and development.[2][3][4]

Key Contributions of the Cyclopropyl Moiety:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[2][4]

-

Potency and Binding: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to receptor binding and enhanced potency.[2][4]

-

Physicochemical Properties: The unique π-character of the C-C bonds can influence a molecule's pKa and permeability, potentially reducing P-glycoprotein efflux and increasing brain permeability.[2]

-

Reduced Off-Target Effects: By pre-organizing the molecule for its intended target, the conformational constraint can reduce binding to off-target receptors.[2][4]

Caption: Use of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

Given its structure as a flammable ether-alcohol, 2-Cyclopropyl-2-ethoxyethan-1-ol should be handled with significant caution. The safety data for 2-ethoxyethanol, a structural analog, indicates serious hazards, including flammability, toxicity, and potential for reproductive harm.[10][11][12][13][14] Ethers are also known to form explosive peroxides upon prolonged exposure to air.[10][11]

| Hazard Class | Description | Precautionary Statements |

| Flammability | Flammable liquid and vapor.[10][12] Vapors may form explosive mixtures with air.[11][12] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10][11][12] |

| Acute Toxicity | Harmful if swallowed.[10][12] Toxic if inhaled.[12] | Do not ingest. Use only in a well-ventilated area or under a chemical fume hood.[10][11] |

| Health Hazard | May damage fertility or the unborn child (based on 2-ethoxyethanol).[12][13] | Obtain special instructions before use. Do not handle until all safety precautions have been read.[12] |

| Peroxide Formation | May form explosive peroxides upon storage, especially when exposed to air.[10][11] | Store in tightly closed containers in a cool, dry, and well-ventilated place away from light.[10][11] |

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10][11]

-

Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]

-

Ignition Sources: Ensure no sources of ignition are present in the work area. Use explosion-proof equipment and ground all containers and receiving equipment to prevent static discharge.[10][11][12]

-

Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not flush into the sewer system.[10][11]

-

Storage: Store in a cool, dry, well-ventilated, and flammables-designated area.[10][11] Keep containers tightly sealed and protected from air and light. Periodically test for the presence of peroxides.

References

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Safety data sheet - CPAChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

- Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both. (n.d.). Google Patents.

-

Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Ethoxyethanol - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

-

Improved Access to Cyclopropanol via Supply-Centered Synthesis - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-ETHOXYETHANOL AR - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advances in Green Chemistry for Pharmaceutical Applications. (2026, January 30). Retrieved February 15, 2026, from [Link]

-

2-Ethoxyethanol - DCCEEW. (2022, June 30). Retrieved February 15, 2026, from [Link]

-

Ethanol, 2-ethoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-Ethoxyethanol Spectrophotometric Grade 99% | PureSynth. (n.d.). Retrieved February 15, 2026, from [Link]

-

2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol CAS N°: 112-50-5. (2005, April 15). Retrieved February 15, 2026, from [Link]

-

2-ETHOXYETHANOL EXTRA PURE - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-Cyclopropyl-2-ethoxyethan-1-ol | 1865506-39-3 | Benchchem [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-Cyclopropylethanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 8. 2-Cyclopropylethanol, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. rsc.org [rsc.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.es [fishersci.es]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cpachem.com [cpachem.com]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 2-Cyclopropyl-2-ethoxyethan-1-ol

This technical guide provides a comprehensive overview of 2-Cyclopropyl-2-ethoxyethan-1-ol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, and potential applications, offering a foundational understanding for its use as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from the inherent ring strain, impart favorable characteristics to parent molecules. These include enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2] The incorporation of a cyclopropyl ring can lead to desirable conformational rigidity, which can be crucial for optimal interaction with biological targets.[3][4] 2-Cyclopropyl-2-ethoxyethan-1-ol emerges as a valuable synthetic intermediate, strategically positioning this advantageous cyclopropyl group for further elaboration in the synthesis of complex molecular architectures.

Chemical Identity and Core Properties

IUPAC Name: 2-cyclopropyl-2-ethoxyethanol CAS Number: 1865506-39-3 Molecular Formula: C7H14O2

Table 1: Key Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source/Method |

| CAS Number | 1865506-39-3 | Chemical Abstract Service |

| IUPAC Name | 2-cyclopropyl-2-ethoxyethanol | IUPAC Nomenclature |

| Molecular Formula | C7H14O2 | Elemental Analysis |

| Molecular Weight | 130.18 g/mol | Calculated |

| Appearance | Colorless liquid (Predicted) | Based on analogous compounds |

| Boiling Point | ~160-170 °C (Predicted) | Based on analogous compounds |

| Density | ~0.95 g/mL (Predicted) | Based on analogous compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. (Predicted) | Based on structural analysis |

Synthesis Protocol: A Plausible Synthetic Route

Reaction Principle

The nucleophilic carbon of the cyclopropyl Grignard reagent attacks the electrophilic carbonyl carbon of 2-ethoxyacetaldehyde. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired secondary alcohol.

Step-by-Step Experimental Protocol

Materials:

-

Cyclopropyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Ethoxyacetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a minimal amount of anhydrous diethyl ether to just cover the magnesium.

-

In the dropping funnel, place a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Ethoxyacetaldehyde:

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 2-ethoxyacetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure 2-Cyclopropyl-2-ethoxyethan-1-ol.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Cyclopropyl-2-ethoxyethan-1-ol.

Analytical and Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 3.65 - 3.55 | m | 1H | CH-OH | |

| 3.50 - 3.40 | m | 2H | -OCH₂-CH₃ | |

| 3.30 - 3.20 | m | 2H | -CH₂-OH | |

| 2.50 | br s | 1H | -OH | |

| 1.20 | t | 3H | -OCH₂-CH₃ | |

| 0.90 - 0.80 | m | 1H | Cyclopropyl-CH | |

| 0.60 - 0.40 | m | 4H | Cyclopropyl-CH₂ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~78 | CH-OH | |||

| ~68 | -OCH₂-CH₃ | |||

| ~65 | -CH₂-OH | |||

| ~15 | -OCH₂-CH₃ | |||

| ~10 | Cyclopropyl-CH | |||

| ~5 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy:

A typical IR spectrum of 2-Cyclopropyl-2-ethoxyethan-1-ol is expected to show the following characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl and cyclopropyl groups.

-

~1100 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.

-

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

-

~3080 cm⁻¹ (weak): C-H stretching of the cyclopropyl ring.

Applications and Significance in Drug Development

The true value of 2-Cyclopropyl-2-ethoxyethan-1-ol lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of both a primary alcohol and an ether functional group, coupled with the strategically important cyclopropyl moiety, opens up numerous avenues for chemical modification.

-

Metabolic Stability: The cyclopropyl group is known to block sites of metabolism, thereby increasing the in vivo half-life of a drug.[1][4]

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[2][3]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

The primary alcohol of 2-Cyclopropyl-2-ethoxyethan-1-ol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing access to a wide array of derivatives. The ethoxy group provides a stable ether linkage.

Caption: The role of structural features in drug development.

Safety, Handling, and Storage

As a flammable organic compound containing alcohol and ether functionalities, 2-Cyclopropyl-2-ethoxyethan-1-ol should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from open flames, sparks, and heat.[5][6] Ground and bond containers when transferring material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][6]

Conclusion

2-Cyclopropyl-2-ethoxyethan-1-ol is a promising synthetic intermediate for the pharmaceutical industry. Its unique combination of a cyclopropyl group, a primary alcohol, and an ether linkage makes it a valuable tool for medicinal chemists seeking to introduce the beneficial properties of the cyclopropyl moiety into novel drug candidates. The synthetic protocol and characterization data provided in this guide serve as a foundation for further research and application of this versatile molecule.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Ansari, M. A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics, 41(1), 1-21. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of the Primary Alcohol in 2-Cyclopropyl-2-ethoxyethan-1-ol

Introduction and Strategic Overview

2-Cyclopropyl-2-ethoxyethan-1-ol is a synthetic building block of significant interest, combining a sterically accessible primary alcohol with a chemically sensitive cyclopropyl ring and a stable ethoxy ether linkage. The primary alcohol serves as a key handle for molecular elaboration, enabling its incorporation into more complex architectures relevant to pharmaceutical and agrochemical development. However, the presence of the cyclopropyl group, a strained three-membered ring with unique electronic properties, necessitates a carefully considered approach to functionalization. This application note provides a detailed guide to the strategic modification of the primary hydroxyl group, focusing on methods that preserve the integrity of the core structure. We will explore key transformations including oxidation, conversion to leaving groups for nucleophilic substitution, and derivatization via esterification and etherification.

Core Strategic Considerations: Navigating Reactivity

The primary challenge in manipulating 2-Cyclopropyl-2-ethoxyethan-1-ol lies in the potential for unintended side reactions involving the cyclopropyl moiety. The bonds within a cyclopropane ring are considered to have significant p-character, making the ring susceptible to cleavage by certain electrophilic or acidic reagents, which can lead to ring-opened products.[1][2][3] Furthermore, the formation of a carbocation adjacent to the cyclopropyl group (a cyclopropylcarbinyl cation) is remarkably stabilized and can lead to complex rearrangements.[1][4] Therefore, the selection of reagents and reaction conditions is paramount. Mild, neutral, or slightly basic conditions are generally preferred to avoid acid-catalyzed ring-opening. The ethoxy group is comparatively robust and stable under most conditions discussed herein.

The overall strategy for functionalizing the primary alcohol can be visualized as a divergent synthetic hub, starting from the parent alcohol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Cyclopropyl-2-ethoxyethan-1-ol

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyclopropyl-2-ethoxyethan-1-ol using column chromatography. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimentation.

Section 1: Pre-Chromatography Analysis and Method Development

Effective purification begins with a thorough understanding of the target molecule and a systematic approach to method development. Rushing this stage is the most common source of poor separation.

Q: What are the key chemical properties of 2-Cyclopropyl-2-ethoxyethan-1-ol that influence its purification by column chromatography?

A: 2-Cyclopropyl-2-ethoxyethan-1-ol is a moderately polar molecule, a characteristic dictated by its key functional groups.[1] Understanding these features is critical for selecting the right chromatographic conditions:

-

Primary Alcohol (-CH₂OH): This is the most polar part of the molecule. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel.[2]

-

Ether (-OCH₂CH₃): The ethoxy group is also polar but less so than the alcohol. It can only act as a hydrogen bond acceptor.

-

Cyclopropyl Ring: This is a small, strained, and relatively non-polar hydrocarbon moiety.

The combination of these groups means the molecule will require a moderately polar mobile phase to elute from a normal-phase column. Its behavior will be distinct from simpler alcohols like 2-cyclopropylethanol.[3][4]

Q: I have a crude reaction mixture. How do I develop an effective solvent system for column chromatography using Thin-Layer Chromatography (TLC)?

A: TLC is an indispensable tool for rapidly scouting and optimizing your mobile phase. The goal is to find a solvent system where your target compound, 2-Cyclopropyl-2-ethoxyethan-1-ol, has a Retention Factor (Rf) of approximately 0.2-0.3. An Rf in this range provides the best chance for a high-resolution separation on a flash column.[5]

An Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. A value of 0.25, for instance, means the compound will elute from the column in approximately four column volumes (CV = 1/Rf).[6]

Experimental Protocol 1: TLC Method Development

-

Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

-

Select Initial Solvents: Start with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[7]

-

Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the mixture onto the TLC plate's baseline. Also spot your starting materials if available, for comparison.

-

Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.

-

Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate, which reacts with the alcohol group).

-

Optimize:

-

If the Rf is too high (>0.4), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%).

-

If the Rf is too low (<0.15), your eluent is not polar enough. Increase the proportion of the polar solvent.

-

Test several solvent systems to achieve the best separation between your product and any impurities.

-

| Solvent System Class | Example Systems (Non-polar:Polar) | Polarity | Typical Use Case |

| Standard | Hexane / Ethyl Acetate | Low to Medium | Excellent starting point for moderately polar compounds.[7] |

| Alternative | Hexane / Diethyl Ether | Low to Medium | Offers different selectivity compared to ethyl acetate. |

| More Polar | Dichloromethane / Methanol | Medium to High | For more polar compounds that don't move in EtOAc/Hexane. Use sparingly (<10% MeOH) to avoid dissolving silica.[7] |

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 2-Cyclopropyl-2-ethoxyethan-1-ol.

Q: My compound's peak is broad and tailing significantly. What's causing this and how can I fix it?

A: Peak tailing is often caused by strong, non-ideal interactions between the polar alcohol group of your compound and the acidic silanol groups on the silica surface.[2] This can also happen if the column is overloaded.

Solutions:

-

Reduce Sample Load: A common rule of thumb is to load 1-5% of the silica gel's weight with your crude mixture. For difficult separations, this should be closer to 1%.[6]

-

Use a More Polar Eluent: Once your compound starts to elute, you can sometimes sharpen the peak by slightly increasing the eluent polarity (a "step gradient"). This helps to overcome the strong interactions causing the tailing.[8]

-

Deactivate the Silica: If tailing is severe, the acidic nature of the silica may be the primary cause. You can neutralize it by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.[7] Always re-check the Rf on TLC with the modified eluent, as it may change.

Q: I see a good separation on my TLC plate, but on the column, all the components are eluting together or with significant overlap. Why is this happening?

A: This frustrating issue typically points to a problem with the column itself or the way the sample was loaded. A good TLC separation indicates your chosen solvent system has the correct selectivity.[8]

Probable Causes & Solutions:

-

Poor Column Packing: Channels or cracks in the silica bed will ruin separation. Ensure you pack the column carefully and uniformly as a slurry to create a homogenous stationary phase.

-

Improper Sample Loading: The sample must be applied to the column in as narrow a band as possible.

-

Dry Loading: This is the preferred method. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of your column.

-

Wet Loading: If you must load as a solution, dissolve your sample in the minimum amount of the initial, weakest eluent possible. Dissolving it in a strong solvent will cause the sample to spread down the column before the separation begins.

-

-

Column Overloading: Too much sample will exceed the capacity of the stationary phase, leading to broad, overlapping bands.[9]

Q: My compound is not eluting from the column, even after I've passed many column volumes of the solvent system that gave a good TLC Rf.

A: This indicates your compound is too strongly adsorbed to the silica for the chosen mobile phase.[8]

Solutions:

-

Confirm Your Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the ratio of polar and non-polar solvents, can easily happen.[8]

-

Implement a Gradient Elution: Gradually increase the polarity of your mobile phase. For example, start with the 20% EtOAc/Hexane that gave an Rf of 0.25. After a few column volumes, switch to 30% EtOAc/Hexane, then 40%, and so on. This will progressively elute compounds of increasing polarity.[10]

-

Consider a Stronger Polar Solvent: If an ethyl acetate gradient is insufficient, a small percentage of methanol in dichloromethane can be used to elute very polar compounds.[7]

Section 3: Workflow Diagrams and Logic

Visualizing the process can clarify the steps from method development to successful purification and troubleshooting.

Caption: Workflow from TLC method development to final purification.

Caption: Decision tree for troubleshooting poor separation.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the difference between isocratic and gradient elution? When should I use each?

A:

-

Isocratic Elution: Uses a single, constant-composition mobile phase throughout the entire purification. It is best suited for simple separations where the target compound is well-resolved from impurities with similar polarities.

-

Gradient Elution: Involves gradually increasing the percentage of the more polar solvent in the mobile phase over time. This is highly effective for complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds more quickly and often results in sharper peaks. For a new or complex mixture, a gradient elution is almost always a better starting point.[10]

Q: How much crude material can I purify on a column of a certain size?

A: The loading capacity depends heavily on the difficulty of the separation. A good starting point is a silica-to-sample mass ratio of 50:1 to 100:1. For example, for 1 gram of crude material, you would use 50-100 grams of silica gel. If the separation is very easy (large ΔRf on TLC), you might use a 30:1 ratio. If it is very difficult (small ΔRf), you may need a 200:1 ratio or more.

Q: Can I reuse my silica gel column?

A: While technically possible for identical, routine purifications, it is generally not recommended in a research and development setting. Strongly adsorbed impurities from a previous run can contaminate your current purification. Given the relatively low cost of silica gel compared to the value of the compound and the researcher's time, using a fresh column for each purification ensures the highest purity and reproducibility.

References

-

Biotage. (2023, January 26). What is Flash Chromatography and why should I do it?[Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

Unsure Source. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

-

Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. [Link]

-

LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

-

Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

-

ResearchGate. (2017, November 7). How do I use two different solvent systems for column chromatography?[Link]

-

University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

-

Waters Blog. (2020, July 2). Choosing the Correct Column for Chromatographic Selectivity. [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Molnar Institute. Solvent selection in liquid chromatography. [Link]

-

Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]

-

Unsure Source. Solvents in Sample Preparation for Chromatography and Mass Spectrometry. [Link]

-

Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?[Link]

-

Unsure Source. Optimization and Control of Chromatography. [Link]

-

PubMed. (2024, November 8). Improvement of polarity-based solvent system for countercurrent chromatography in the guidance of solvent selectivity: n-hexane/ethyl acetate/ alcohol solvents/water as an example. [Link]

-

Eluent Strength Translator. (2021, May 9). [Link]

-

Waters Corporation. HPLC Separation Modes. [Link]

-

Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

-

Restek. (2021, July 21). Simplify Alcohol Analyses with Application-Designed Chromatography Columns. [Link]

-

PubChem. 2-Cyclopropylethan-1-ol. [Link]

-

Encyclopedia.pub. (2022, July 20). Selection of Stationary Phases in Supercritical Fluid Chromatography. [Link]

-

ResearchGate. (2025, August 10). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. [Link]

-

Chemsrc. (2025, August 25). 2-Cyclopropylethanol. [Link]

-

Unsure Source. Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. [Link]

-

Unsure Source. (2026, February 8). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Wikipedia. 2-Ethoxyethanol. [Link]

-

Unsure Source. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

-

Organic Syntheses. Cyclopropanol, 1-ethoxy. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Selection of Stationary Phases in Supercritical Fluid Chromatography | Encyclopedia MDPI [encyclopedia.pub]

- 3. 2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclopropylethanol | CAS#:2566-44-1 | Chemsrc [chemsrc.com]

- 5. yamazenusa.com [yamazenusa.com]

- 6. researchgate.net [researchgate.net]

- 7. Chromatography [chem.rochester.edu]

- 8. Chromatography [chem.rochester.edu]

- 9. phenomenex.com [phenomenex.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability of 2-Cyclopropyl-2-ethoxyethan-1-ol

This technical guide addresses the thermal stability and handling of 2-Cyclopropyl-2-ethoxyethan-1-ol (CAS: 1865506-39-3).

Senior Application Scientist Note: While 2-Cyclopropyl-2-ethoxyethan-1-ol is a valuable building block, its unique structure—a strained cyclopropyl ring adjacent to an ethoxy-bearing carbon—creates a specific "thermal fragility" profile. It is not merely an alcohol; it is a cyclopropyl carbinyl system disguised as a solvent-like molecule.

This guide moves beyond basic safety data to address the mechanistic failures researchers encounter at high temperatures (>100°C).

Part 1: Core Stability Profile & Operating Limits

Executive Summary

-

Safe Operating Temperature: < 80°C (Recommended).[1]

-

Critical Failure Point: > 140°C (Risk of ring opening and dehydration).

-

Major Incompatibility: Strong Acids (Lewis or Brønsted). Even trace acidity on glassware at high temperatures triggers rapid rearrangement.

-

Storage: 2–8°C, under Argon/Nitrogen. Peroxide-forming potential exists due to the ethoxy ether linkage.

Thermal Degradation Mechanisms

At elevated temperatures, three competing degradation pathways activate. Understanding these allows you to diagnose impurity profiles in your LC/GC data.

| Pathway | Trigger Condition | Resulting Impurity | Mechanism |

| A. Homoallyl Rearrangement | Acid + Heat (>60°C) | Homoallylic Alcohol/Ether (Ring opening) | Cyclopropyl carbinyl cation formation followed by strain-release ring opening. |

| B. Dehydration | Heat (>120°C) or Acid | Enol Ethers / Alkenes | Elimination of water from the primary alcohol ( |

| C. Peroxidation | Air + Time | Explosive Peroxides | Radical abstraction at the ethoxy |

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "I see new peaks in my GC/NMR after distillation."

Q: I attempted to distill the compound at atmospheric pressure (approx. 180°C bath), and the assay dropped. What happened?

Diagnosis: Thermal Rearrangement & Dehydration. At temperatures approaching 150–180°C, the cyclopropyl ring possesses sufficient thermal energy to overcome the activation barrier for ring opening, especially if the pot residue becomes slightly acidic over time.

Corrective Action:

-

Switch to Vacuum Distillation: You must lower the boiling point to < 80°C . Use high vacuum (< 5 mbar).

-

Buffer the Pot: Add a trace amount of base (e.g.,

or Triethylamine) to the distillation flask. This neutralizes trace acids that catalyze the cyclopropyl ring opening.

Scenario 2: "The compound turned yellow/brown during reaction."

Q: I heated the reaction to reflux (110°C) in Toluene. The solution darkened.

Diagnosis: Oxidative Degradation or Polymerization. The ethoxy group is susceptible to radical autoxidation, forming hydroperoxides which then decompose to aldehydes/ketones (yellowing). If the cyclopropyl ring opens to an alkene, oligomerization (browning) follows.

Corrective Action:

-

Inert Atmosphere is Non-Negotiable: Sparge solvents with Argon/Nitrogen before heating.

-

Peroxide Test: Before heating any ether-containing starting material, test with starch-iodide paper. If positive, treat with reducing agents (e.g.,

) before use.

Scenario 3: "Yield loss in acidic media."

Diagnosis: Acid-Catalyzed Cyclopropyl-Homoallyl Rearrangement. Cyclopropyl carbinyl alcohols are notoriously unstable to acid. The protonated alcohol leaves as water, generating a carbocation stabilized by the cyclopropyl ring. This cation rapidly rearranges to a homoallyl cation to relieve ring strain.

Corrective Action:

-

Avoid Acid Catalysts: Use basic or neutral conditions for protection (e.g., TBDMS-Cl/Imidazole, Acetyl Chloride/Pyridine).

-

Temperature Control: If acid is unavoidable, keep the temperature < 0°C .

Part 3: Visualizing the Chemistry

Figure 1: Thermal & Acidic Degradation Pathways

This diagram illustrates why "just heating it" fails. The central node is your compound. Note how Acid and Heat drive it toward irreversible ring opening.

Caption: Mechanistic failure modes. The cyclopropyl carbinyl cation (yellow) is the gateway to irreversible degradation (red).

Part 4: Experimental Stress Test Protocol

Do not rely on general data. Perform this Self-Validating Stress Test to determine the stability limit for your specific batch and solvent system.

Objective: Determine

Equipment:

-

HPLC or GC-FID.

-

Oil bath.

-

3 x Sealed pressure tubes.

Protocol:

-

Preparation: Dissolve 50 mg of 2-Cyclopropyl-2-ethoxyethan-1-ol in 1 mL of your planned solvent (e.g., Toluene, DMF).

-

The Acid Spike (Critical Control):

-

Tube A: Neat solution (Control).

-

Tube B: Add 1.0 eq. of Triethylamine (Base buffer test).

-

Tube C: Add 0.1 eq. of Acetic Acid (Acid sensitivity test).

-

-

Thermal Ramp:

-

Heat all tubes to 60°C for 1 hour. Analyze aliquot.

-

Increase to 100°C for 1 hour. Analyze aliquot.

-

Increase to 140°C for 1 hour. Analyze aliquot.

-

-

Data Interpretation:

-

If Tube C degrades but Tube A is stable: Your process requires base buffering.

-

If Tube A and B degrade at 140°C: Thermal limit reached (Dehydration/Radical).

-

Part 5: References

-

PubChem. (n.d.).[2] 2-Cyclopropyl-2-ethoxyethan-1-ol (Compound Summary). National Library of Medicine.[3] Retrieved February 15, 2026, from [Link]

-

Marek, I., & Sklute, G. (2007). Cyclopropylcarbinyl Organometallics: A Versatile Tool in Organic Synthesis. Chemical Reviews, 107(11). (Contextual grounding for cyclopropyl carbinyl stability).

-

Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6). (Foundational mechanism of rearrangement).

Sources

Technical Support Center: Troubleshooting Low Purity in 2-Cyclopropyl-2-ethoxyethan-1-ol Production

Welcome to the technical support center for the synthesis and purification of 2-Cyclopropyl-2-ethoxyethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity challenges in the production of this valuable synthetic intermediate. As a molecule featuring a strained cyclopropyl ring, an ether linkage, and a primary alcohol, its synthesis requires careful control over reaction conditions and purification strategies to avoid common pitfalls[1]. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve purity issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of 2-Cyclopropyl-2-ethoxyethan-1-ol?

A1: A multi-technique approach is essential for a comprehensive purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity analysis. ¹H NMR allows for the quantification of impurities by comparing the integration of characteristic peaks of the product against those of the impurities[1].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side products.

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile byproducts and, with a chiral column, for determining enantiomeric purity[1].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches of the cyclopropyl ring (~3000-3100 cm⁻¹), and a prominent C-O stretch for the ether and alcohol (~1050-1150 cm⁻¹).

Q2: What are the key NMR signals to confirm the identity of 2-Cyclopropyl-2-ethoxyethan-1-ol?

A2: While the exact chemical shifts can vary based on the solvent, the following are characteristic signals to look for:

| Table 1: Characteristic NMR Signals for 2-Cyclopropyl-2-ethoxyethan-1-ol | |

| Nucleus | Approximate Chemical Shift (ppm) & Description |

| ¹H | ~0.2-0.6: Multiplets corresponding to the four protons on the cyclopropyl ring. |

| ¹H | ~1.2: Triplet for the methyl protons (-OCH₂CH ₃) of the ethoxy group. |

| ¹H | ~3.5-3.8: Multiplets for the methylene protons of the ethoxy group (-OCH ₂CH₃) and the hydroxymethyl group (-CH ₂OH). |

| ¹H | Variable (often ~2.0-4.0): A broad singlet for the hydroxyl proton (-OH). Disappears upon D₂O exchange. |

| ¹³C | ~0-10: Signals for the methylene carbons of the cyclopropyl ring. |

| ¹³C | ~15: Signal for the methyl carbon of the ethoxy group. |

| ¹³C | ~60-70: Signals for the methylene carbons of the ethoxy and hydroxymethyl groups. |

| ¹³C | ~75-85: Signal for the quaternary carbon bearing the cyclopropyl and ethoxy groups. |

Q3: How stable is the cyclopropyl ring during synthesis and purification?

A3: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions. While generally stable to standard nucleophilic and basic conditions, prolonged exposure to strong acids or certain transition metal catalysts can lead to cleavage and the formation of linear impurities[2]. It is crucial to maintain neutral or slightly basic conditions during workup and purification whenever possible.

Section 2: Troubleshooting Guide for Low Purity

This section addresses specific purity problems you may encounter. Each issue is analyzed based on common causes, followed by actionable solutions and preventative measures.

Problem 1: My final product is contaminated with significant amounts of unreacted starting materials (e.g., a cyclopropyl ketone or aldehyde).

-

Plausible Causes & Mechanistic Insight:

-

Inactive Reagents: Organometallic reagents (e.g., Grignard, organolithium) are highly sensitive to moisture and air. If the reagent has degraded, its effective concentration will be lower than calculated, leading to an incomplete reaction.

-

Insufficient Stoichiometry: An inadequate charge of the nucleophile will naturally leave the electrophilic starting material unconsumed.

-

Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a sluggish or stalled conversion.

-

Poor Solubility: If one of the reagents is not fully dissolved in the reaction solvent, the reaction will be limited by mass transfer, not kinetics, leading to an incomplete reaction.

-

-

Solutions & Recommended Actions:

-

Validate Reagent Activity: Always use freshly prepared or recently titrated organometallic reagents. For Grignard reagents, a simple titration method (e.g., with a known amount of I₂) can confirm activity before use.

-

Optimize Stoichiometry: Empirically test increasing the equivalents of the nucleophilic reagent (e.g., from 1.1 eq to 1.3 eq) to drive the reaction to completion.

-

Control Temperature: Ensure the reaction is allowed to warm to the appropriate temperature (e.g., from 0 °C to room temperature) and run for a sufficient duration. Monitor the reaction progress by TLC or GC.

-

Solvent Choice: Ensure your solvent can fully dissolve all reactants at the reaction temperature. For some syntheses, a co-solvent like THF might be necessary to improve solubility.

-

Problem 2: I've isolated the product, but NMR/GC-MS shows a major, unidentified byproduct with a similar molecular weight.

-

Plausible Causes & Mechanistic Insight:

-

Enolization: If the starting material is an enolizable ketone and a strong, sterically hindered base is used, deprotonation can compete with nucleophilic addition, leading to recovery of starting material after quench or aldol-type side products.

-

Ring-Opening: As mentioned in the FAQ, acidic conditions during the workup (e.g., a non-buffered aqueous quench) can catalyze the opening of the cyclopropane ring, leading to isomeric impurities.

-

Over-reduction/Oxidation: If a hydride source is present and the starting material is an ester or aldehyde, over-reduction can occur. Conversely, exposure to air during workup can sometimes oxidize the product alcohol to an aldehyde. The primary alcohol of the product itself can be oxidized to the corresponding aldehyde or carboxylic acid[1].

-

-

Solutions & Recommended Actions:

-

Characterize the Byproduct: Obtain a clean mass spectrum and detailed NMR data. This information is critical for identifying the structure and proposing a formation mechanism.

-

Modify Reaction Conditions: To minimize enolization, consider using a less-hindered nucleophile or a reagent less prone to acting as a base (e.g., an organocerium reagent). Lowering the reaction temperature often favors the desired addition reaction.

-

Buffered Workup: Always quench reactions with a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), instead of strong acids like HCl, to protect the cyclopropyl ring[3].

-

Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent unwanted oxidation.

-

Problem 3: My purified product has a low yield and appears as a smear on TLC after column chromatography.

-

Plausible Causes & Mechanistic Insight:

-

Product Degradation on Silica Gel: Silica gel is weakly acidic and can catalyze degradation, particularly of sensitive molecules like cyclopropanols or compounds prone to elimination. This can lead to the formation of multiple byproducts during purification, resulting in streaking on TLC and low recovery.

-

Incorrect Eluent Polarity: An eluent system that is too polar can cause the product to move too quickly with poor separation (low Rf). A system that is not polar enough will result in long elution times and broad peaks, increasing the chance of degradation (high Rf).

-

Column Overloading: Exceeding the capacity of the silica gel results in poor separation and co-elution of the product with impurities.

-

-

Solutions & Recommended Actions:

-

Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing 1-2% triethylamine (or another base like pyridine) and then with your starting eluent. This neutralizes the acidic sites and significantly reduces the risk of degradation.

-

Optimize Eluent System: Use TLC to find an eluent system that gives your product an Rf value between 0.25 and 0.35 for optimal separation. A common starting point for alcohols is a mixture of hexanes and ethyl acetate[3].

-

Consider Alternative Purification: If the product is thermally stable, vacuum distillation can be an excellent alternative to chromatography for removing non-volatile impurities.

-

Use Alumina: For compounds that are particularly acid-sensitive, using neutral or basic alumina for chromatography can be a better choice than silica gel.

-

Section 3: Recommended Experimental Protocols

Protocol 3.1: Purity Assessment by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of your dried product into an NMR tube.

-

Internal Standard: Add a known mass (~5-10 mg) of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) whose peaks do not overlap with your product or expected impurities.

-

Solvent: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Analysis:

-

Integrate a well-resolved peak corresponding to a known number of protons on your product.

-

Integrate a well-resolved peak from the internal standard.

-

Calculate the molar ratio and, subsequently, the weight percent (w/w %) purity of your sample.

-

Protocol 3.2: Optimizing Flash Column Chromatography

-

TLC Analysis: Spot your crude product on a TLC plate. Develop the plate in several different solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

-

Solvent Selection: Choose the solvent system that provides the best separation between your product (target Rf ≈ 0.3) and the major impurities.

-

Column Packing: Pack the column using the "slurry method" with the chosen eluent system. If your compound is acid-sensitive, pre-treat the silica as described in Problem 3.

-

Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides superior resolution compared to "wet loading."

-

Elution: Run the column, collecting fractions. Monitor the elution process by TLC to identify and combine the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the final product under high vacuum for several hours to remove any residual solvent.

Section 4: Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and potential chemical side reactions.

Caption: Troubleshooting workflow for low purity.

Caption: Potential desired and side reaction pathways.

References

-

Supporting Information for "Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.

-

Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

-

Snead, D. R., & Chen, C. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyclopropylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ASTM D4252-89(2009). (2009). Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. ASTM International. Retrieved from [Link]

-

Macmillan, D. S., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. Retrieved from [Link]

-

DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(2), 33-41. Retrieved from [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Retrieved from [Link]

-

Environment Canada. (2013). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 2-Ethoxyethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

-

Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers (SCCNFP). (2003). Opinion of the SCCNFP on ethoxyethanol, ethoxyethanol acetate, 2-Methoxyethanol and 2-Methoxyethanol acetate (glycol ethers and their acetates). European Commission. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-Cyclopropyl-2-ethoxyethan-1-ol

Welcome to the technical support center for navigating the crystallization challenges associated with 2-Cyclopropyl-2-ethoxyethan-1-ol and other similarly structured oily compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in obtaining crystalline material from viscous oils. Our approach is rooted in fundamental principles of physical chemistry and provides practical, field-tested solutions to common experimental hurdles.

Introduction: The Challenge of Crystallizing an Oily Alcohol

2-Cyclopropyl-2-ethoxyethan-1-ol presents a classic crystallization challenge due to its molecular structure. The combination of a flexible ethoxy group, a compact cyclopropyl moiety, and a hydrogen-bonding hydroxyl group contributes to a low melting point and a high propensity to exist as a supercooled liquid or oil. This phenomenon, known as "oiling out," is a common obstacle in the purification and solid-state characterization of novel chemical entities in drug development.[1][2]

This guide provides a structured troubleshooting framework in a question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind these challenges and offer robust, step-by-step protocols to overcome them.

Troubleshooting Guide

Q1: My compound consistently "oils out" upon cooling instead of forming crystals. What is happening and what are my immediate troubleshooting steps?

A1: Understanding and Mitigating Oiling Out

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens when a supersaturated solution is cooled below the compound's melting point while still above the temperature at which it can nucleate effectively. The resulting oil is a solute-rich liquid that is immiscible with the bulk solvent. For a molecule like 2-Cyclopropyl-2-ethoxyethan-1-ol, its relatively low melting point and flexible structure make this a primary challenge.[1][3]

Causality:

-

High Solute Concentration: The supersaturation level is too high, leading to a rapid phase separation into a liquid instead of an ordered solid.[4]

-

Rapid Cooling: Fast cooling rates do not provide sufficient time for molecules to orient themselves into a crystal lattice.

-

Low Melting Point: The compound's melting point is below the temperature of the solution, preventing solidification.[3]

-

Inappropriate Solvent: The chosen solvent may have too high a boiling point or may not sufficiently reduce the compound's solubility upon cooling.[5]

Immediate Corrective Actions:

-

Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (1-5% v/v) of the "good" solvent to slightly reduce the supersaturation.[3]

-

Slow Down the Cooling Process: Instead of rapid cooling (e.g., in an ice bath), allow the solution to cool slowly to room temperature, and then gradually cool it further. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).

-

Introduce a Nucleation Site:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[6][7]

-

Seeding: If you have any solid material, even if impure, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[6] This provides a template for crystal growth.

-

Below is a workflow diagram to guide your decision-making process when encountering an oiling-out event.

Caption: Troubleshooting workflow for an "oiling out" event.

Q2: I've tried slow cooling and scratching, but I still can't get any crystals to form. What advanced techniques can I use to induce nucleation?

A2: Advanced Nucleation Induction Techniques

When spontaneous nucleation is kinetically hindered, more advanced methods are required to overcome the energy barrier for crystal formation.

1. Anti-Solvent Crystallization: This is a powerful technique for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[8] The two solvents must be miscible. For 2-Cyclopropyl-2-ethoxyethan-1-ol, with its alcohol and ether functionalities, a polar "good" solvent and a non-polar "anti-solvent" is a logical starting point.[9]

-

Principle: The compound is dissolved in a minimal amount of the good solvent. The anti-solvent is then slowly added, causing the solubility of the compound to decrease until it reaches supersaturation and crystallizes.

-

Recommended Systems:

-

Protocol: See the detailed protocol in the "Experimental Protocols" section below.

2. Vapor Diffusion: This method is excellent for small quantities of material and allows for very slow changes in solvent composition, which is ideal for growing high-quality crystals.[11]

-

Principle: A concentrated solution of your compound is placed in a small, open vial. This vial is then sealed inside a larger container (a "jar") that contains a volatile anti-solvent. Over time, the anti-solvent vapor diffuses into the solution, gradually reducing the compound's solubility and inducing crystallization.

-

Setup:

-

Inner Vial: Your compound dissolved in a less volatile "good" solvent (e.g., Toluene).

-

Outer Jar: A more volatile "anti-solvent" (e.g., Hexane or Pentane).[11]

-

3. Slurry Conversion / Aging: If you have an amorphous solid or a persistent oil, you can convert it to a more stable crystalline form through a process called slurry conversion or aging.[1]

-

Principle: The oil or amorphous solid is suspended in a solvent where it is only sparingly soluble. The mixture is stirred for an extended period (hours to days). According to Ostwald's Rule of Stages, the unstable form will slowly dissolve and re-precipitate as the more thermodynamically stable crystalline form.[1]

-

Benefit: This method is excellent for screening for stable polymorphs.

Caption: Comparison of Anti-Solvent and Vapor Diffusion workflows.

Q3: How critical is purity for crystallizing this compound, and how can I tell if impurities are the problem?

A3: The Critical Role of Purity

Purity is paramount. Even small amounts of impurities can significantly inhibit crystallization.[12]

How Impurities Interfere:

-

Inhibition of Nucleation: Impurities can adsorb onto the surface of growing crystal nuclei, disrupting the ordered packing of molecules and preventing further growth.[13][14] This is a common mechanism for crystal growth inhibition.

-

Formation of Eutectic Mixtures: Impurities can form a eutectic mixture with your compound, which has a lower melting point than the pure compound, thus promoting an oily state.

-

Solubility Modification: Impurities can alter the solubility profile of your compound in a given solvent system.[12]

Diagnosing an Impurity Problem:

-

Analytical Characterization: Use techniques like ¹H NMR, LC-MS, or GC-MS to assess the purity of your oil. Are there residual solvents from a previous reaction? Are there starting materials or byproducts present?

-

Persistent Oiling: If the compound oils out across a wide range of solvents and conditions, and you've exhausted other troubleshooting steps, impurities are a likely culprit.

-

Inconsistent Results: If different batches of the same compound behave differently during crystallization attempts, it points to varying impurity profiles.

Solutions:

-

Chromatographic Purification: Before attempting crystallization, purify the oil using column chromatography to remove impurities. This is often the most effective solution.

-

Liquid-Liquid Extraction: Perform an aqueous wash (e.g., with brine or a slightly acidic/basic solution, depending on the nature of the impurities) to remove water-soluble contaminants.

-

Activated Carbon Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated carbon can remove colored or highly polar impurities. Filter the carbon away before proceeding with crystallization.

Frequently Asked Questions (FAQs)

Q: What intrinsic properties of 2-Cyclopropyl-2-ethoxyethan-1-ol make it difficult to crystallize? A: The primary challenges stem from its molecular structure:

-

Hydrogen Bonding: The hydroxyl (-OH) group can form strong hydrogen bonds, which can lead to the formation of amorphous glasses or viscous liquids.[11]

-

Conformational Flexibility: The ethoxy group (CH₃CH₂O-) can rotate, making it difficult for the molecule to adopt a single, low-energy conformation required for a crystal lattice.[1]

-

Chirality: The molecule is chiral. Racemic mixtures can sometimes be more difficult to crystallize than single enantiomers, as they may form racemic compounds, conglomerates, or solid solutions, each with different crystallization behaviors.[15][16]

Q: How do I select an appropriate solvent system for this molecule? A: Solvent selection is a process of educated trial and error, guided by the principle of "like dissolves like."[10]

-

Polarity Matching: 2-Cyclopropyl-2-ethoxyethan-1-ol is a moderately polar molecule due to the hydroxyl and ether groups. Therefore, start with moderately polar solvents.[5]

-

Solubility Testing: An ideal single solvent should dissolve the compound when hot but not when cold.[9] Test small amounts of your oil in various solvents (see table below) at room temperature and with heating.

-

Mixed Solvents: A solvent pair (a "good" solvent and a "bad" solvent) often provides the best control.[9] The goal is to find a pair where the compound is very soluble in the "good" solvent and poorly soluble in the "bad" solvent.

| Solvent Class | Examples | Suitability for 2-Cyclopropyl-2-ethoxyethan-1-ol |

| Alcohols | Ethanol, Methanol, Isopropanol | Likely to be good solvents (dissolve well when hot).[5] |

| Ketones | Acetone, Butanone | Good solvents, but low boiling points can be a drawback.[10] |

| Esters | Ethyl Acetate | A versatile, moderately polar solvent. Often a good choice.[17] |

| Ethers | Diethyl Ether, THF | May be too good of a solvent, leading to high solubility even when cold. |

| Hydrocarbons | Hexanes, Toluene, Heptane | Likely to be poor solvents (anti-solvents).[17] |

| Water | H₂O | May act as an anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[9] |

Q: Could the wrong stereoisomer be inhibiting crystallization? A: Yes. If you are working with a racemic mixture, the two enantiomers can interact in complex ways. Sometimes, resolving the enantiomers first (e.g., by chiral chromatography or diastereomeric salt formation) can make crystallization much easier, as you are then crystallizing a single, pure component.[15][16]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

-

Preparation: Place ~10-20 mg of your oil into several small test tubes or vials.

-

Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the total volume is ~0.5 mL. Note if the oil dissolves.

-

Heating: If the oil did not dissolve at room temperature, gently heat the tube in a warm water bath. Note if the oil dissolves when hot.

-

Cooling: If the oil dissolved upon heating, allow the tube to cool slowly to room temperature, then place it in an ice bath.

-

Observation: Observe for the formation of a solid precipitate. If an oil forms, the solvent is not suitable as a single-solvent system but may be useful in a mixed-solvent system.

-

Selection: An ideal solvent is one in which the compound is soluble when hot but insoluble when cold, resulting in crystal formation upon cooling.[9]

Protocol 2: Anti-Solvent Crystallization

-

Dissolution: In a clean flask, dissolve your compound in the minimum amount of a "good" solvent (e.g., ethanol) with gentle heating. Ensure the solution is clear.

-

Setup: While the solution is still warm, begin adding the "anti-solvent" (e.g., deionized water) drop by drop with constant swirling.

-

Induce Supersaturation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of supersaturation.

-

Re-dissolution: Add one or two drops of the "good" solvent to make the solution clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be moved to a refrigerator (4 °C) to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[18]

References

-

Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

-

Acevedo, F., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1839-1854. [Link]

-

How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

-

Naso, F., et al. (2021). Crystal growth inhibition by impurity stoppers, now. Crystal Growth & Design, 21(9), 4845-4856. [Link]

-

Zhang, Y., et al. (2022). Impact of impurities on crystal growth. Nature Communications, 13(1), 564. [Link]

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Al-khalidi, O., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development, 27(4), 629-640. [Link]

-

Guide for crystallization. (n.d.). University of Geneva. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Research and Technology, 36(8-10), 749-769. [Link]

-

Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

-

Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

-